N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Labeling for Imaging Studies
One area of application involves the synthesis of compounds for imaging histamine H3 receptors, utilizing similar structures for potential clinical PET studies. The study by Iwata et al. (2000) details the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential ligand for these receptors, labeled with 18 F for PET imaging. This compound was synthesized to explore the role of histamine in various neurological and psychiatric disorders, demonstrating the utility of such compounds in clinical research and diagnostic imaging (Iwata et al., 2000).
Antimicrobial Activity
Compounds structurally related to N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide have been investigated for their antimicrobial properties. Salman et al. (2015) synthesized and evaluated the antimicrobial activity of new 2-substituted imidazole derivatives, showcasing their potential in combating bacterial and fungal infections. This highlights the compound's relevance in developing new antimicrobial agents (Salman et al., 2015).
Glutaminase Inhibition for Cancer Therapy
In the context of cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound structurally related to N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. Shukla et al. (2012) identified potent inhibitors with improved drug-like properties, indicating their potential in cancer therapy by targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Synthesis and Pharmacological Evaluation
Further, the synthesis and pharmacological evaluation of N-substituted imidazole derivatives have been explored for their antibacterial and enzyme inhibition potential. Siddiqui et al. (2014) focused on the synthesis of various derivatives, evaluating their activity against a range of bacterial strains and enzymes, suggesting the compound's utility in developing new pharmacological agents (Siddiqui et al., 2014).
Crystal Structure Analysis
The detailed crystal structure analysis of compounds containing similar functional groups has been carried out to understand their chemical and physical properties better. For instance, the study by Cai et al. (2009) on the crystal structure of a related compound provides insights into its molecular configuration and potential interactions in solid state, contributing to the fundamental understanding of such chemicals (Cai et al., 2009).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis method.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s important to note that working with chemicals should always be done under the guidance of a trained professional due to potential risks and hazards. Always follow safety protocols and guidelines.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS/c1-12-4-3-5-17(13(12)2)24-9-8-22-19(24)26-11-18(25)23-16-7-6-14(20)10-15(16)21/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKGAWOKNDTTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
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